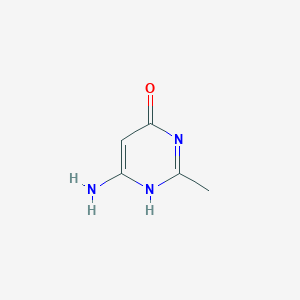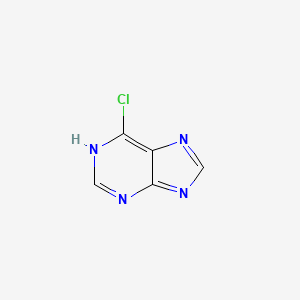
2-AMINO-1-(2,3-DIMETHYLPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-AMINO-1-(2,3-DIMETHYLPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is known for its unique structural features and potential pharmacological properties, making it a valuable subject of study for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-1-(2,3-DIMETHYLPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE typically involves multi-component reactions (MCRs). These reactions often include the use of aldehydes, malononitrile, and β-ketoesters in the presence or absence of catalysts. The reaction conditions can vary, but they generally require controlled temperatures and specific solvents to achieve optimal yields .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and yield on a larger scale. The use of continuous flow reactors and automated systems may also be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-AMINO-1-(2,3-DIMETHYLPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in appropriate solvents.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid in suitable solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce various amine derivatives.
科学的研究の応用
2-AMINO-1-(2,3-DIMETHYLPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological properties, such as enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-AMINO-1-(2,3-DIMETHYLPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction and gene expression.
類似化合物との比較
Similar Compounds
2-AMINO-4H-PYRAN-3-CARBONITRILE: Known for its pharmacological properties and synthetic versatility.
2-AMINO-3-CYANO-4H-CHROMENE: Studied for its biological activities and synthetic applications.
Uniqueness
2-AMINO-1-(2,3-DIMETHYLPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE stands out due to its unique structural features, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-amino-1-(2,3-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5/c1-11-6-5-9-16(12(11)2)24-18(21)13(10-20)17-19(24)23-15-8-4-3-7-14(15)22-17/h3-9H,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELMWIXKHPNVEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![7-(4-bromophenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7734059.png)

![4-chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7734072.png)


![ethyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7734099.png)
